molecular formula C7H11ClN2O2 B13716662 O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride

O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride

Cat. No.: B13716662
M. Wt: 190.63 g/mol
InChI Key: KTJNIHREWVNHNM-UHFFFAOYSA-N
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Description

O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a reagent in organic synthesis and has shown potential in various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene provide bulk manufacturing and sourcing of this compound .

Chemical Reactions Analysis

Types of Reactions

O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diaryliodonium salts for arylation, methanesulfonates for alkylation, and various carbonyl compounds for functionalization . Reaction conditions often involve the use of palladium or copper catalysts and mild reaction temperatures.

Major Products Formed

Major products formed from these reactions include O-arylhydroxylamines, oxime ethers, and substituted benzofurans .

Scientific Research Applications

O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride involves its interaction with molecular targets and pathways. The compound acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. It can also undergo oxidation and reduction reactions, leading to the formation of different functional groups and compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-((2-Methoxypyridin-4-yl)methyl)hydroxylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its methoxypyridinyl group provides additional reactivity and selectivity in organic synthesis, making it a valuable reagent in various scientific research applications .

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

O-[(2-methoxypyridin-4-yl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-10-7-4-6(5-11-8)2-3-9-7;/h2-4H,5,8H2,1H3;1H

InChI Key

KTJNIHREWVNHNM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CON.Cl

Origin of Product

United States

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